molecular formula C8H16ClF2NO B13578337 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride

Katalognummer: B13578337
Molekulargewicht: 215.67 g/mol
InChI-Schlüssel: VXHTYCGJSMTZLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride is a chemical compound with the molecular formula C8H15ClF2NO. It is known for its unique structure, which includes a difluorocyclohexyl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride typically involves the reaction of 4,4-difluorocyclohexanone with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one hydrochloride
  • 2-Amino-1-(4,4-difluorocyclohexyl)ethanol

Uniqueness

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride is unique due to its specific difluorocyclohexyl group, which imparts distinct chemical properties. This makes it valuable for specific research applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C8H16ClF2NO

Molekulargewicht

215.67 g/mol

IUPAC-Name

2-amino-1-(4,4-difluorocyclohexyl)ethanol;hydrochloride

InChI

InChI=1S/C8H15F2NO.ClH/c9-8(10)3-1-6(2-4-8)7(12)5-11;/h6-7,12H,1-5,11H2;1H

InChI-Schlüssel

VXHTYCGJSMTZLM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1C(CN)O)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.